molecular formula C10H16N2O B15316581 2-Butoxy-5-methyl-4-pyridinamine

2-Butoxy-5-methyl-4-pyridinamine

Cat. No.: B15316581
M. Wt: 180.25 g/mol
InChI Key: YVLIKSDUCLDVHL-UHFFFAOYSA-N
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Description

2-Butoxy-5-methyl-4-pyridinamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butoxy group at the second position, a methyl group at the fifth position, and an amino group at the fourth position of the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-methyl-4-pyridinamine typically involves the reaction of 2-butoxy-5-methylpyridine with ammonia or an amine source under specific conditions. One common method is the nucleophilic substitution reaction where the amino group is introduced into the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-methyl-4-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-Butoxy-5-methyl-4-pyridinamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-methyl-4-pyridinamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butoxy-5-methyl-4-pyridinamine include other substituted pyridines such as:

  • 2-Butoxy-4-methylpyridine
  • 2-Butoxy-5-ethyl-4-pyridinamine
  • 2-Butoxy-5-methyl-3-pyridinamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-5-methylpyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-5-13-10-6-9(11)8(2)7-12-10/h6-7H,3-5H2,1-2H3,(H2,11,12)

InChI Key

YVLIKSDUCLDVHL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C(=C1)N)C

Origin of Product

United States

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